1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester
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Overview
Description
DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by further functionalization steps . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE include:
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
Imidazole derivatives: Known for their broad range of biological activities and structural similarities.
Uniqueness
The uniqueness of DIMETHYL 5-{[(1-METHYL-3-PROPYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}ISOPHTHALATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H21N3O5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
dimethyl 5-[(2-methyl-5-propylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H21N3O5/c1-5-6-13-10-15(21(2)20-13)16(22)19-14-8-11(17(23)25-3)7-12(9-14)18(24)26-4/h7-10H,5-6H2,1-4H3,(H,19,22) |
InChI Key |
DIYIARRRCYOSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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